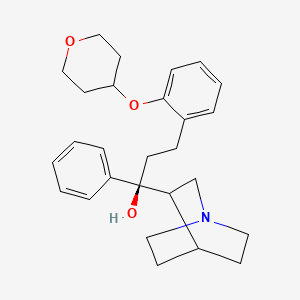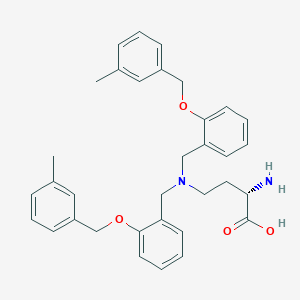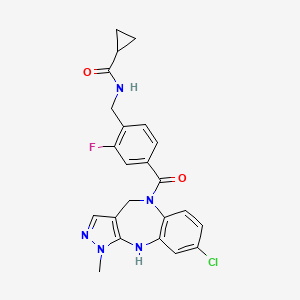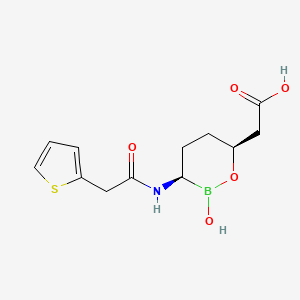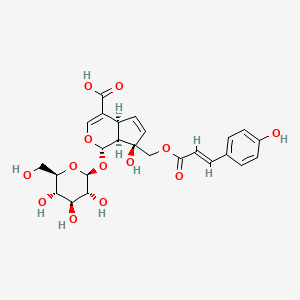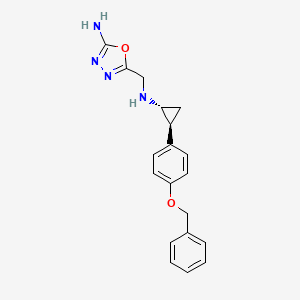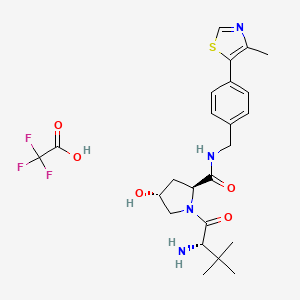
タンパク質分解剤 1 TFA
概要
科学的研究の応用
MDK7526 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Utilized in the study of protein-protein interactions and the recruitment of the von Hippel-Lindau protein.
Medicine: Potential applications in the development of therapies for diseases involving protein dysregulation.
Industry: Used in the purification and analysis of peptides and proteins
作用機序
MDK7526 (TFA)は、アンドロゲン受容体に結合し、ユビキチンリガーゼに近づけることで、アンドロゲン受容体の分解を引き起こします。このプロセスには、ユビキチンリガーゼ複合体のカルリンリングE3の基質認識サブユニットであるフォン・ヒッペル・リンダウタンパク質の募集が含まれます。 この相互作用によって、標的タンパク質のユビキチン化とそれに続くプロテアソームによる分解が誘導されます .
生化学分析
Biochemical Properties
Protein Degrader 1 TFA plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, leading to their degradation . For instance, it has been reported to degrade splicing factor 3B1 (SF3B1), a protein involved in pre-mRNA splicing . The nature of these interactions is typically characterized by the binding of Protein Degrader 1 TFA to the target protein, which then recruits an E3 ubiquitin ligase to ubiquitinate the target protein, marking it for degradation .
Cellular Effects
Protein Degrader 1 TFA influences cell function by modulating the levels of specific proteins within the cell . By degrading target proteins, it can impact cell signaling pathways, gene expression, and cellular metabolism . For example, the degradation of SF3B1 can influence the splicing of pre-mRNA, thereby affecting gene expression .
Molecular Mechanism
The mechanism of action of Protein Degrader 1 TFA involves the recruitment of an E3 ubiquitin ligase to the target protein . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process can result in changes in gene expression and cellular functions .
Dosage Effects in Animal Models
Higher doses may lead to more extensive protein degradation, but could also result in off-target effects or toxicity .
Metabolic Pathways
Protein Degrader 1 TFA is involved in the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of most proteins in eukaryotic cells . The compound interacts with E3 ubiquitin ligases in this pathway to induce the degradation of target proteins .
Subcellular Localization
The subcellular localization of Protein Degrader 1 TFA is likely to be widespread due to its role in protein degradation . As a PROTAC, it is designed to be able to access various compartments within the cell to reach its target proteins .
準備方法
MDK7526 (TFA)は、制御された条件下で特定の試薬を結合させる一連の化学反応によって合成されます。合成経路は、通常、精製プロセスで試薬としてトリフルオロ酢酸(TFA)の使用を伴います。 MDK7526 (TFA)の工業生産は、高純度と高収率を保証するために、精製に高性能液体クロマトグラフィー(HPLC)を使用しています .
化学反応の分析
MDK7526 (TFA)は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、化合物への酸素の付加または水素の除去を伴います。
還元: この反応は、化合物への水素の付加または酸素の除去を伴います。
置換: この反応は、1つの原子または原子のグループを別の原子またはグループで置き換えることを伴います。これらの反応に使用される一般的な試薬には、トリフルオロ酢酸無水物、過マンガン酸カリウム、およびさまざまな酸と塩基が含まれます。 .
科学研究への応用
MDK7526 (TFA)は、以下を含む幅広い科学研究への応用があります。
化学: 標的タンパク質分解のためのPROTACの合成に使用されます。
生物学: タンパク質間の相互作用の研究とフォン・ヒッペル・リンダウタンパク質の募集に使用されます。
医学: タンパク質の調節異常を伴う疾患の治療法の開発における潜在的な用途。
類似化合物との比較
MDK7526 (TFA)は、その特定の構造と作用機序のためにユニークです。類似の化合物には、以下が含まれます。
VH032-NH2: フォン・ヒッペル・リンダウタンパク質の募集に使用される別のVH032ベースのVHLリガンド。
PROTAC-VHL-リガンド: 標的タンパク質分解のためのPROTACの形成に使用される化合物。
GMB-475: Ba/F3細胞でIC50が1.11μMのBCR-ABL1の分解を誘導するPROTAC .
MDK7526 (TFA)は、分解のためのアンドロゲン受容体への高い特異性と効率によって際立っています。
特性
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S.C2HF3O2/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;3-2(4,5)1(6)7/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);(H,6,7)/t16-,17+,19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNZARGJXDPTDJ-MSSRUXLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31F3N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


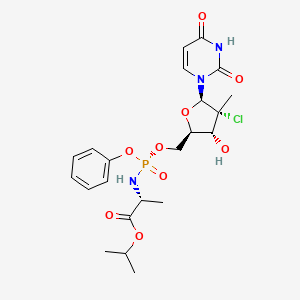

![(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B611604.png)
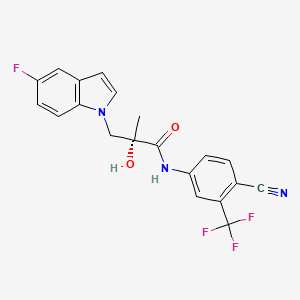
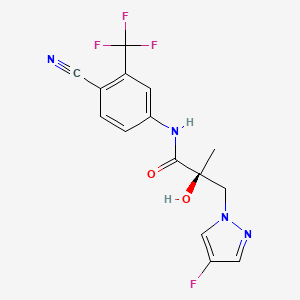
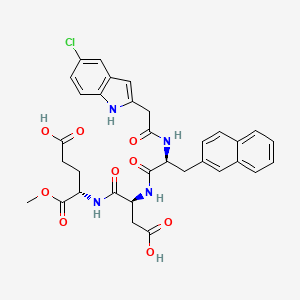
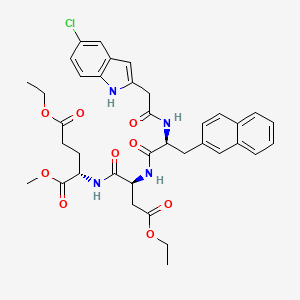
![[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B611611.png)
